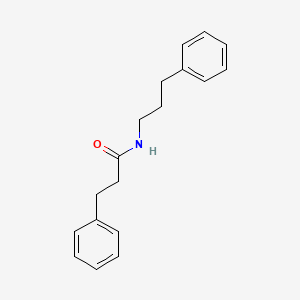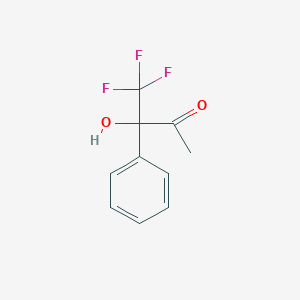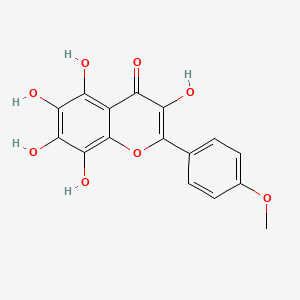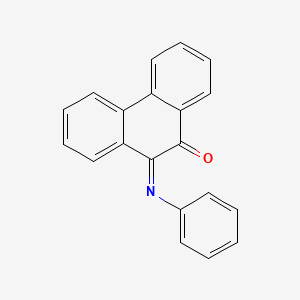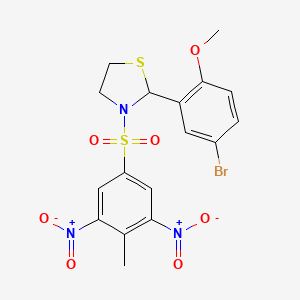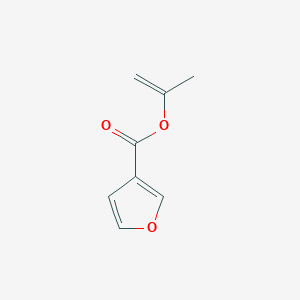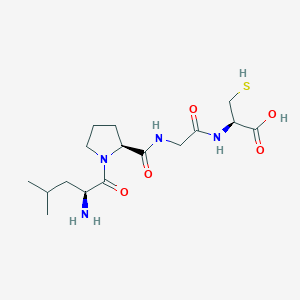
L-Cysteine, L-leucyl-L-prolylglycyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteine, L-leucyl-L-prolylglycyl- is a complex peptide compound composed of the amino acids L-cysteine, L-leucine, L-proline, and glycine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-leucyl-L-prolylglycyl- typically involves the stepwise coupling of the constituent amino acids. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each coupling step is followed by a deprotection step to remove the protecting group from the amino acid, allowing the next amino acid to be added. Common reagents used in this process include coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and deprotection agents like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of L-Cysteine, L-leucyl-L-prolylglycyl- can be achieved through fermentation processes involving genetically engineered microorganisms. These microorganisms are designed to overproduce the desired peptide by optimizing metabolic pathways and fermentation conditions. The fermentation broth is then subjected to purification processes such as chromatography to isolate the peptide.
化学反応の分析
Types of Reactions
L-Cysteine, L-leucyl-L-prolylglycyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group in L-cysteine can lead to the formation of cystine, a dimeric form of cysteine linked by a disulfide bond.
科学的研究の応用
L-Cysteine, L-leucyl-L-prolylglycyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and peptide bond formation.
Biology: It serves as a substrate in enzymatic studies to understand the activity of proteases and peptidases.
Medicine: The compound is investigated for its potential therapeutic effects, including antioxidant properties and its role in protein folding.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives due to its functional properties.
作用機序
The mechanism of action of L-Cysteine, L-leucyl-L-prolylglycyl- involves its interaction with various molecular targets and pathways. The thiol group in L-cysteine can act as a nucleophile, participating in redox reactions and forming disulfide bonds. These interactions can affect protein structure and function, influencing cellular processes such as signal transduction and enzyme activity.
類似化合物との比較
Similar Compounds
γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, an important antioxidant.
Cyclo(L-leucyl-L-prolyl): A cyclic dipeptide with antifungal properties.
Uniqueness
L-Cysteine, L-leucyl-L-prolylglycyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to form disulfide bonds and participate in redox reactions sets it apart from other peptides, making it valuable in various research and industrial applications.
特性
CAS番号 |
503844-20-0 |
|---|---|
分子式 |
C16H28N4O5S |
分子量 |
388.5 g/mol |
IUPAC名 |
(2R)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C16H28N4O5S/c1-9(2)6-10(17)15(23)20-5-3-4-12(20)14(22)18-7-13(21)19-11(8-26)16(24)25/h9-12,26H,3-8,17H2,1-2H3,(H,18,22)(H,19,21)(H,24,25)/t10-,11-,12-/m0/s1 |
InChIキー |
GKCPDVRARYYUNP-SRVKXCTJSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CS)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CS)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene-](/img/structure/B14232588.png)
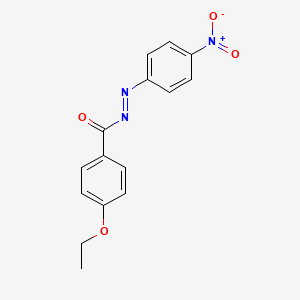
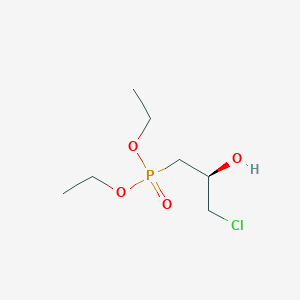
![N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide](/img/structure/B14232612.png)
![{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate](/img/structure/B14232621.png)
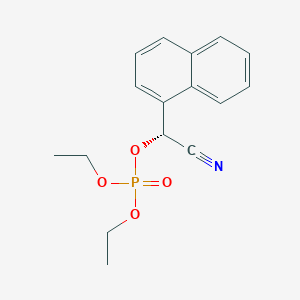
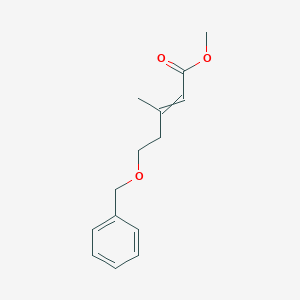
![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)
